Lipophilicity (LogP) Differentiation vs. Parent Amine 3-Amino-4-methylfurazan
The predicted LogP (octanol-water partition coefficient) for 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is 1.04 (ACD/Labs Percepta, version 14.00), compared to a predicted LogP of approximately 0.2 for the parent amine 3-amino-4-methylfurazan . This represents a 5.2-fold increase in octanol partitioning, indicating substantially enhanced lipophilicity conferred by the isobutyramide substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.04 (ACD/Labs Percepta predicted) |
| Comparator Or Baseline | 3-Amino-4-methylfurazan (LogP ≈ 0.2, ACD/Labs predicted) |
| Quantified Difference | ΔLogP ≈ +0.84; ~5.2-fold increase in octanol partitioning |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem Module v14.00, consistent conditions for both compounds |
Why This Matters
A LogP increase of 0.84 units correlates with significantly improved passive membrane permeability, making the isobutyryl derivative preferentially suitable for intracellular and CNS targets over the parent amine.
